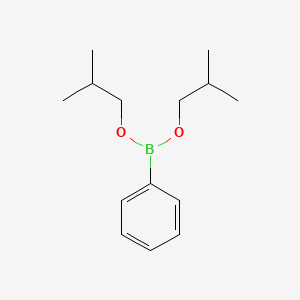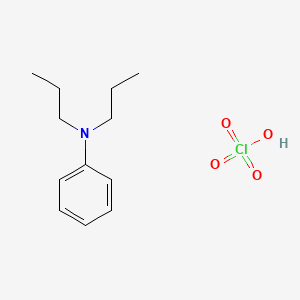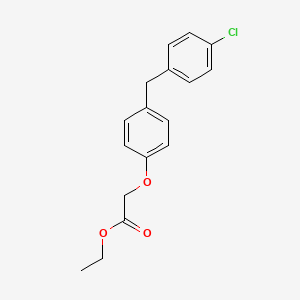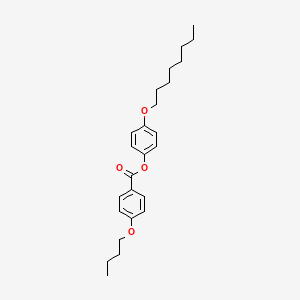
4-(Octyloxy)phenyl 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)phenyl 4-butoxybenzoate is an organic compound with the molecular formula C25H34O3 It is a type of ester formed from the reaction between 4-(octyloxy)phenol and 4-butoxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-butoxybenzoate typically involves the esterification reaction between 4-(octyloxy)phenol and 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-(octyloxy)phenol and 4-butoxybenzoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Hydrolysis: 4-(Octyloxy)phenol and 4-butoxybenzoic acid.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Substitution: Substituted aromatic compounds with nitro, halogen, or other functional groups.
Applications De Recherche Scientifique
4-(Octyloxy)phenyl 4-butoxybenzoate has several applications in scientific research:
Materials Science: It is used in the development of liquid crystal materials due to its unique molecular structure, which can influence the alignment and properties of liquid crystals.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems, where its ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)phenyl 4-butoxybenzoate largely depends on its chemical structure and the specific application. In drug delivery systems, for example, the ester bond can be hydrolyzed by enzymes or under specific pH conditions, releasing the active drug. The compound’s aromatic rings can also interact with biological targets through π-π stacking or hydrophobic interactions, influencing its activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenyl 4-butoxybenzoate: Similar in structure but with a benzyloxy group instead of an octyloxy group.
4-(Methoxy)phenyl 4-butoxybenzoate: Contains a methoxy group instead of an octyloxy group.
4-(Octyloxy)phenyl 4-methoxybenzoate: Similar but with a methoxy group on the benzoate moiety.
Uniqueness
4-(Octyloxy)phenyl 4-butoxybenzoate is unique due to its long alkyl chains, which can impart specific physical properties such as increased hydrophobicity and flexibility. These properties make it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
60127-45-9 |
|---|---|
Formule moléculaire |
C25H34O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(4-octoxyphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-7-8-9-10-20-28-23-15-17-24(18-16-23)29-25(26)21-11-13-22(14-12-21)27-19-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
Clé InChI |
RZRYHLDXGUUTEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


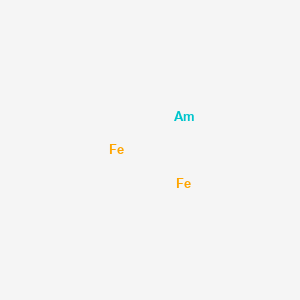
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
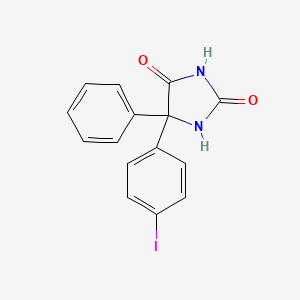
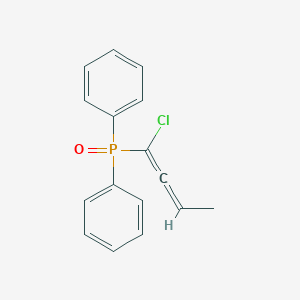
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
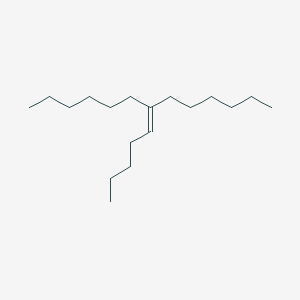
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
